

An In-depth Technical Guide to the Physical Properties of Methyl 2-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-oxocyclopentanecarboxylate
Cat. No.:	B041794

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **methyl 2-oxocyclopentanecarboxylate**, a versatile intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical workflow for property determination.

Core Physical and Chemical Properties

Methyl 2-oxocyclopentanecarboxylate is a colorless to light yellow liquid.^[1] It is a cyclic beta-keto ester widely employed as a building block in the synthesis of various organic molecules, including pharmaceuticals and fragrances.^[2]

Table 1: Quantitative Physical Properties of **Methyl 2-oxocyclopentanecarboxylate**

Property	Value	Conditions	Source(s)
Molecular Formula	C7H10O3		[3]
Molecular Weight	142.15 g/mol		[1]
Boiling Point	105 °C	19 mmHg	
	111 °C	27 mmHg	
155-157 °C	Not specified		[2]
180-182 °C	Not specified		[4]
Melting Point	-12 °C		[2]
123-125 °C		[1]	
Density	1.145 g/mL	at 25 °C	
1.13 g/cm ³		at 20 °C	
Refractive Index	n ₂₀ /D 1.456		
1.46			
Flash Point	79 °C	closed cup	
Solubility	Soluble in organic solvents such as ethanol, ether, and chloroform.		[2]
Appearance	Colorless to light yellow clear liquid.		[1]
Storage Temperature	2-8°C		[1]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of liquid compounds like **methyl 2-oxocyclopentanecarboxylate**.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small sample of liquid.[\[5\]](#)

Apparatus:

- Thiele tube
- Thermometer (-10 to 200 °C)
- Capillary tube (sealed at one end)
- Small test tube
- Rubber band or thread
- Heating source (e.g., Bunsen burner or hot plate)
- Heating liquid (e.g., mineral oil or silicone oil)

Procedure:

- Fill the Thiele tube with a suitable heating liquid to a level just above the side arm.
- Add a small amount (a few milliliters) of **methyl 2-oxocyclopentanecarboxylate** into the small test tube.[\[6\]](#)
- Place the capillary tube, with its sealed end up, into the small test tube containing the sample.
- Attach the small test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
- Immerse the thermometer and the attached test tube into the Thiele tube, making sure the heating liquid surrounds the sample.[\[7\]](#)
- Gently heat the side arm of the Thiele tube.[\[7\]](#) Convection currents will ensure uniform heating of the liquid.

- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue gentle heating until a continuous and rapid stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.^[5] Record this temperature.
- It is good practice to repeat the determination to ensure accuracy.

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring the mass of a known volume.^{[8][9]}

Apparatus:

- Pycnometer or a 10 mL graduated cylinder
- Analytical balance
- Thermometer

Procedure:

- Ensure the pycnometer or graduated cylinder is clean and dry.
- Measure the mass of the empty pycnometer or graduated cylinder using an analytical balance.^[10]
- Fill the pycnometer or graduated cylinder with a known volume of **methyl 2-oxocyclopentanecarboxylate** (e.g., 5 or 10 mL). Ensure there are no air bubbles.
- Measure the mass of the filled pycnometer or graduated cylinder.^[10]
- Record the temperature of the liquid.

- Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.
- Calculate the density using the formula: Density = Mass / Volume.
- Repeat the measurement at least twice more and calculate the average density.[\[8\]](#)

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper
- Solvent for cleaning (e.g., ethanol or acetone)
- Lens paper

Procedure:

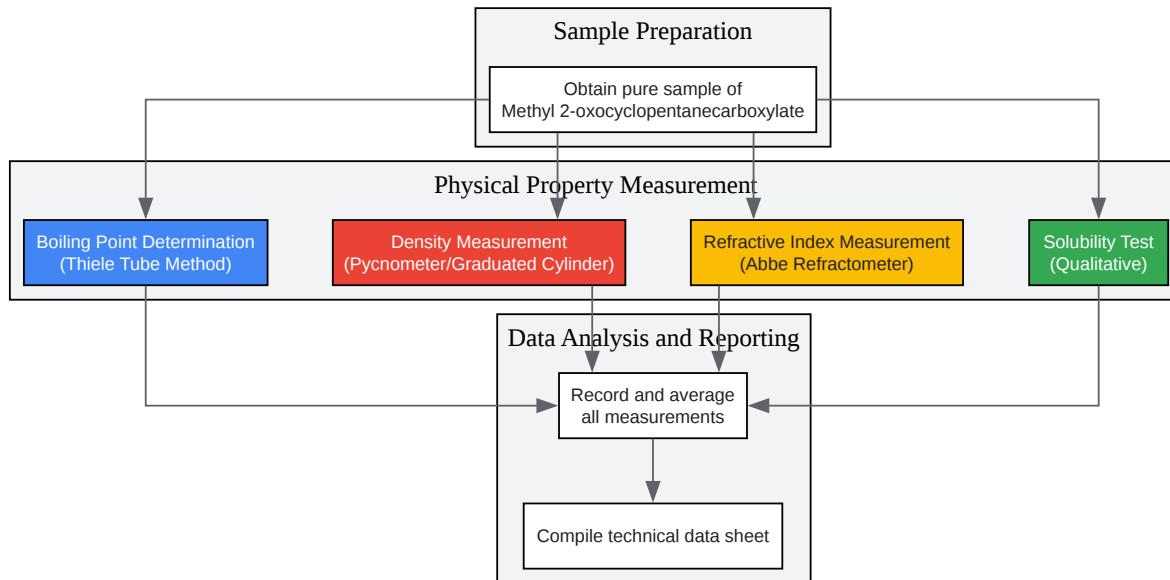
- Turn on the Abbe refractometer and the constant temperature water bath, setting the latter to 20°C.
- Clean the prism surfaces of the refractometer with a suitable solvent and lens paper.
- Using a clean dropper, place a few drops of **methyl 2-oxocyclopentanecarboxylate** onto the lower prism.
- Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.
- Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into the center of the crosshairs.

- If a colored band is visible, adjust the chromaticity screw to obtain a sharp, black-and-white dividing line.
- Read the refractive index value from the scale.
- Clean the prisms thoroughly after the measurement.

Determination of Solubility (Qualitative)

This protocol provides a qualitative assessment of solubility in various solvents.[\[11\]](#)

Apparatus:


- Small test tubes
- Vortex mixer or shaker
- Droppers or pipettes

Procedure:

- Place approximately 0.1 mL of **methyl 2-oxocyclopentanecarboxylate** into a small test tube.
- Add approximately 1 mL of the desired solvent (e.g., water, ethanol, diethyl ether, chloroform) to the test tube.
- Vigorously shake or vortex the test tube for 1-2 minutes.[\[12\]](#)
- Observe the mixture. If the liquid forms a single clear phase, the compound is considered soluble. If two distinct layers are present, or if the mixture is cloudy, the compound is considered insoluble or sparingly soluble.
- Record the observations for each solvent tested.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid compound like **methyl 2-oxocyclopentanecarboxylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. htdchem.com [htdchem.com]
- 3. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | C7H10O3 | CID 66328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 10. acs.org [acs.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Methyl 2-oxocyclopentanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041794#methyl-2-oxocyclopentanecarboxylate-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com